6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Overview
Description
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Properties : The compound has shown potential as a new antitubercular agent. Oxygen atom substitution at certain positions on the imidazole ring is critical for its activity against Mycobacterium tuberculosis. Structural modifications and quantitative structure-activity relationship (QSAR) models have been developed to enhance its efficacy (Kim et al., 2009).
Development of Analogues : Several derivatives have been synthesized to improve solubility, stability, and antitubercular activity. These studies have led to compounds with significantly improved potency compared to the parent molecule, and some have reached clinical trials (Cherian et al., 2011).
Biphenyl Analogues : The synthesis of biphenyl analogues of this compound has been explored. These analogues have demonstrated antitubercular activity and were evaluated in various models of Mycobacterium tuberculosis infection (Palmer et al., 2010).
Alternative Linkage Analyses : Studies have been conducted on analogues where the OCH2 linkage is replaced with amide, carbamate, and urea functionality. This was aimed at addressing oxidative metabolism and improving aqueous solubility. Some derivatives showed improved potency and metabolic stability (Blaser et al., 2012).
Growth Regulatory Activity : Research on phenoxy substituted imidazo[2,1-b][1,3]thiazines, a related compound, has been conducted. These compounds were evaluated for their impact on the physiological development of seedlings, indicating potential applications in agriculture or biochemistry (Slyvka et al., 2022).
QSAR and CoMFA Studies : QSAR and Comparative Molecular Field Analysis (CoMFA) have been utilized to design new entities with enhanced inhibitory potencies against Mycobacterium tuberculosis (Masand et al., 2011).
properties
IUPAC Name |
6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPEZLZQGQHHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=NC=CN21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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